Chiral Purity as a Determinant of Muscarinic Activity: 6S vs. 6R Enantiomers of BGT-A Analogs
The absolute configuration of BGT-A is critical for its activity. In a study of three bioactive BGT-A analogs (compounds 2, 3, and 4), the 6S enantiomers demonstrated significant muscarinic activity in functional assays, while the corresponding 6R enantiomers were essentially inactive [1].
| Evidence Dimension | Muscarinic Activity (Functional) |
|---|---|
| Target Compound Data | 6S enantiomers: Obvious muscarinic activity |
| Comparator Or Baseline | 6R enantiomers: Little muscarinic activity |
| Quantified Difference | Activity is stereospecific to the 6S configuration. |
| Conditions | Functional studies and radioreceptor binding assays on enantiomers of BGT-A analogs. |
Why This Matters
This stereospecificity directly impacts procurement: sourcing the incorrect enantiomer or a racemic mixture will result in significantly diminished or null experimental outcomes.
- [1] Yang, L.M., Zhu, L., Chen, H.Z. and Lu, Y., 2008. The absolute configuration plays an important role in muscarinic activity of BGT-A and its analogs. Bioorganic & Medicinal Chemistry, 16(24), pp.10251-10256. View Source
